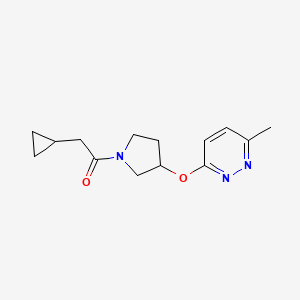

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopropyl-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10-2-5-13(16-15-10)19-12-6-7-17(9-12)14(18)8-11-3-4-11/h2,5,11-12H,3-4,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUKOXHWTUZKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolidine ring followed by the introduction of the pyridazine moiety through nucleophilic substitution reactions. The cyclopropyl group is usually introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be used to modify the pyridazine moiety or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Structure : Differs in the pyridine core (vs. pyridazine) and a methoxy group at position 2.

- Properties : Lower molecular weight (279.34 g/mol vs. target compound’s ~331.38 g/mol) and increased lipophilicity (logP ~1.8 vs. ~2.2) due to the methoxy group .

- Applications : Used in kinase inhibitor research but lacks the pyridazine’s dual nitrogen atoms, reducing polar interactions .

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

- Structure : Contains a fluoronicotinaldehyde oxime and a silyl-protected hydroxymethyl group on pyrrolidine.

- Properties : Higher molecular weight (439.61 g/mol) and steric bulk from the silyl group, which may hinder membrane permeability compared to the target compound’s compact cyclopropyl group .

- Synthesis : Uses tert-butyldimethylsilyl (TBS) protection, a strategy absent in the target compound’s synthesis .

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a and 7b)

- Structure: Thiophene-based compounds with malononitrile or cyanoacetate substituents ().

Physicochemical and Pharmacokinetic Profiles

Biological Activity

The compound 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a novel chemical entity that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies indicate that derivatives containing pyridazine and pyrrolidine moieties exhibit significant antitumor activity. For instance, compounds with similar structures have shown inhibition against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis induction |

| Compound B | MDA-MB-231 | 8.3 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Studies suggest that the presence of the pyridazine ring enhances the antimicrobial efficacy through disruption of microbial cell membranes.

Anti-inflammatory Effects

In vitro studies have reported that compounds with similar structural features exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic application in inflammatory diseases.

Case Studies

Case Study 1: Antitumor Efficacy

A study published in a prominent journal evaluated a series of pyrrolidine derivatives, including our compound, against cancer cell lines. The results indicated a notable reduction in cell viability, particularly in MDA-MB-231 cells, where a synergistic effect was observed when combined with doxorubicin.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of similar compounds against resistant bacterial strains. The study revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as alternative therapeutic agents.

Structure-Activity Relationship (SAR)

Research has identified key structural features that contribute to the biological activity of compounds related to This compound . Modifications to the pyridazine and pyrrolidine rings significantly impact their potency and selectivity.

The mechanisms underlying the biological activities include:

- Inhibition of Enzymatic Pathways: Certain derivatives inhibit key enzymes involved in tumor growth.

- Cell Cycle Modulation: Compounds induce cell cycle arrest at specific phases, leading to increased apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone?

The synthesis typically involves multi-step strategies, such as:

- Cyclopropane Ring Formation : Cyclopropyl groups are introduced via [2+1] cycloaddition using diazo compounds or via nucleophilic substitution with cyclopropyl halides under basic conditions .

- Pyrrolidinyl-O-Pyridazine Linkage : The 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine moiety is synthesized through Mitsunobu coupling (using diethyl azodicarboxylate and triphenylphosphine) or SN2 displacement of a leaving group (e.g., chloride) on pyridazine with a pyrrolidine alcohol .

- Final Ketone Assembly : The ethanone group is introduced via Friedel-Crafts acylation or condensation reactions using acetyl chloride derivatives .

Q. How is NMR spectroscopy applied to confirm the structural integrity of this compound?

- 1H/13C NMR : The cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the pyridazine aromatic protons resonate at δ 7.0–8.5 ppm. The pyrrolidinyl methyl groups (δ 1.2–1.8 ppm) and ethanone carbonyl (δ 200–210 ppm in 13C) are critical for structural validation .

- 2D NMR (COSY, HSQC) : These techniques resolve overlapping signals, confirming connectivity between the pyrrolidine oxygen and pyridazine ring .

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) separates intermediates .

- Recrystallization : Polar solvents (ethanol/water) yield high-purity crystals, validated by melting point analysis and HPLC (>95% purity) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrrolidinyloxy-pyridazine moiety in nucleophilic substitutions?

- Steric Hindrance : The 6-methyl group on pyridazine reduces nucleophilic attack at the 3-position, necessitating elevated temperatures or catalytic Lewis acids (e.g., ZnCl2) to activate the leaving group .

- Electronic Effects : Electron-withdrawing substituents on pyridazine enhance electrophilicity at the 3-position, improving coupling efficiency with pyrrolidine alcohols .

- Computational Insights : DFT calculations (e.g., Mulliken charges) predict reactive sites, guiding solvent selection (polar aprotic solvents like DMF) and catalyst design .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- HPLC-MS Challenges : Co-elution of byproducts (e.g., de-cyclopropylated analogs) requires ultra-high-resolution columns (C18, 2.6 µm particle size) and tandem MS for identification .

- Impurity Profiling : Accelerated stability studies (40°C/75% RH) reveal hydrolytic degradation products, necessitating pH-controlled reaction conditions to suppress ester or amide hydrolysis .

Q. How can mechanistic studies optimize the introduction of the cyclopropyl group?

- Kinetic Analysis : Monitoring reaction progress via in situ IR spectroscopy identifies intermediates (e.g., enolates) and optimizes reaction time .

- Byproduct Mitigation : Competing pathways (e.g., ring-opening of cyclopropane) are minimized using anhydrous conditions and low-temperature (-20°C) reactions .

Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.